molecular formula C16H16N2O4 B3982034 N-(2-nitrophenyl)-4-propoxybenzamide

N-(2-nitrophenyl)-4-propoxybenzamide

Cat. No.: B3982034
M. Wt: 300.31 g/mol
InChI Key: JEMOOPPNCJBZRR-UHFFFAOYSA-N
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Description

N-(2-Nitrophenyl)-4-propoxybenzamide is a benzamide derivative characterized by a 2-nitrophenyl group attached to the amide nitrogen and a 4-propoxy substituent on the benzoyl ring. Benzamides with nitro and alkoxy substituents are frequently studied for their crystallographic behavior, solubility, and reactivity, which are influenced by electronic and steric effects of these functional groups .

The compound’s structure suggests moderate polarity due to the nitro group (electron-withdrawing) and the propoxy chain (electron-donating), which may confer unique physicochemical properties. Such derivatives are often synthesized via acylation of anilines with substituted benzoyl chlorides, a method consistent with protocols described for related compounds .

Properties

IUPAC Name

N-(2-nitrophenyl)-4-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c1-2-11-22-13-9-7-12(8-10-13)16(19)17-14-5-3-4-6-15(14)18(20)21/h3-10H,2,11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEMOOPPNCJBZRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-nitrophenyl)-4-propoxybenzamide typically involves the reaction of 2-nitroaniline with 4-propoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques, such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(2-nitrophenyl)-4-propoxybenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation: The compound can undergo oxidation reactions, where the nitro group is converted to other functional groups like nitroso or hydroxylamine.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products Formed

    Reduction: N-(2-aminophenyl)-4-propoxybenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Oxidation: Compounds like N-(2-nitrosophenyl)-4-propoxybenzamide or N-(2-hydroxyaminophenyl)-4-propoxybenzamide.

Scientific Research Applications

N-(2-nitrophenyl)-4-propoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-nitrophenyl)-4-propoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in redox reactions, while the benzamide moiety can form hydrogen bonds and hydrophobic interactions with target proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Key Compounds:

  • N-(2-Nitrophenyl)-4-bromo-benzamide (I)

    • Features a bromo substituent at the 4-position of the benzoyl ring.
    • Crystallizes with two molecules (A and B) per asymmetric unit, with bond lengths and angles comparable to 4MNB (4-bromo-N-(4-methoxy-2-nitrophenyl)-benzamide). The bromo group’s larger atomic radius may lead to distinct packing arrangements compared to propoxy analogs .
  • 4-Nitro-N-(3-nitrophenyl)benzamide Contains nitro groups on both the benzoyl (para) and aniline (meta) rings. Synthesized via reaction of 3-nitroaniline with 4-nitrobenzoyl chloride.
  • N-(2-Chloro-4-nitrophenyl)-2-nitrobenzamide

    • Substituted with chloro and nitro groups on the aniline ring. The chloro group introduces steric hindrance, which may alter reactivity in substitution reactions compared to the less bulky propoxy substituent .

Table 1: Structural Comparison of Benzamide Derivatives

Compound Substituents (Benzoyl/Aniline) Molecular Weight (g/mol) Key Features
N-(2-Nitrophenyl)-4-propoxybenzamide 4-propoxy / 2-nitro ~300 (estimated) Ether linkage enhances lipophilicity
N-(2-Nitrophenyl)-4-bromo-benzamide 4-bromo / 2-nitro 335.12 Bromo group increases density
4-Nitro-N-(3-nitrophenyl)benzamide 4-nitro / 3-nitro 317.23 Dual nitro groups reduce solubility
N-(2-Chloro-4-nitrophenyl)-2-nitrobenzamide 2-nitro / 2-chloro-4-nitro 351.72 Chloro group adds steric bulk

Physicochemical and Spectroscopic Properties

  • Solubility :
    • The propoxy group’s ether linkage enhances solubility in organic solvents (e.g., DCM, THF) compared to nitro- or bromo-substituted analogs, which are more polar .
  • Melting Points :
    • While direct data for the title compound is unavailable, related benzamides exhibit melting points in the 160–180°C range. For example, a fluorinated benzamide derivative (Example 53 in ) melts at 175–178°C, suggesting that propoxy derivatives may follow similar trends .
  • Spectroscopic Features :
    • IR spectra would show amide C=O stretches near 1650–1680 cm⁻¹ and nitro group absorptions at ~1520 and 1350 cm⁻¹. Propoxy C-O-C stretches (~1250 cm⁻¹) would distinguish it from bromo or nitro analogs .

Functional Group Impact on Reactivity

  • Electron-Withdrawing vs. Electron-Donating Groups :
    • The nitro group (electron-withdrawing) deactivates the benzoyl ring, reducing electrophilic substitution reactivity. In contrast, the propoxy group (electron-donating) activates the ring toward electrophiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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